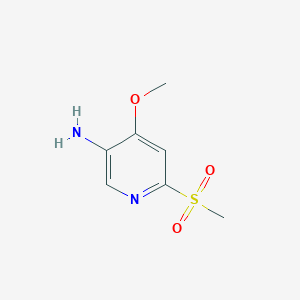
5-(4-Chlorophenyl)thiazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Chlorophenyl)thiazole-4-carboxylic acid is a heterocyclic organic compound that features a thiazole ring substituted with a 4-chlorophenyl group and a carboxylic acid group. Thiazoles are known for their diverse biological activities and are found in various bioactive molecules, including antimicrobial, antifungal, antiviral, and anticancer agents .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, which then undergoes cyclization in the presence of an acid catalyst to yield the thiazole ring . The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
5-(4-Chlorophenyl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Electrophilic substitution: The thiazole ring can participate in electrophilic substitution reactions, particularly at the C-5 position.
Nucleophilic substitution: The C-2 position of the thiazole ring is susceptible to nucleophilic substitution.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Electrophilic substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.
Nucleophilic substitution: Reagents like amines, thiols, and alcohols can be used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine can yield 5-bromo-5-(4-chlorophenyl)thiazole-4-carboxylic acid .
科学研究应用
5-(4-Chlorophenyl)thiazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 5-(4-Chlorophenyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes or interfere with the synthesis of nucleic acids in microbial cells . The exact pathways and targets depend on the specific biological activity being investigated.
相似化合物的比较
Similar Compounds
5-Phenylthiazole-4-carboxylic acid: Lacks the chlorine substituent on the phenyl ring, which may affect its biological activity.
5-(4-Bromophenyl)thiazole-4-carboxylic acid: Contains a bromine substituent instead of chlorine, which can influence its reactivity and potency.
5-(4-Methylphenyl)thiazole-4-carboxylic acid: Features a methyl group on the phenyl ring, altering its chemical and biological properties.
Uniqueness
The presence of the 4-chlorophenyl group in 5-(4-Chlorophenyl)thiazole-4-carboxylic acid imparts unique chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C10H6ClNO2S |
|---|---|
分子量 |
239.68 g/mol |
IUPAC 名称 |
5-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H6ClNO2S/c11-7-3-1-6(2-4-7)9-8(10(13)14)12-5-15-9/h1-5H,(H,13,14) |
InChI 键 |
JSBBJUKNMLXRLQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=C(N=CS2)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methoxy-6,6-dimethyl-6-azabicyclo[3.2.1]octan-6-ium iodide](/img/structure/B14015523.png)
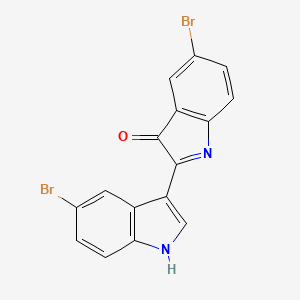

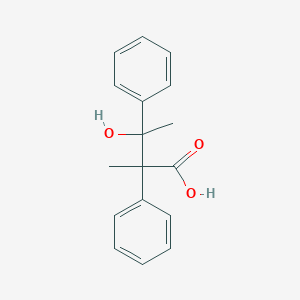
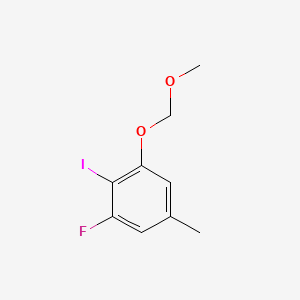
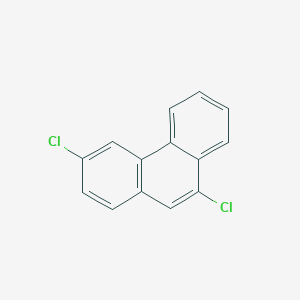

![((4R,4aR,8R,8aR)-Tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-diyl)dimethanol](/img/structure/B14015558.png)

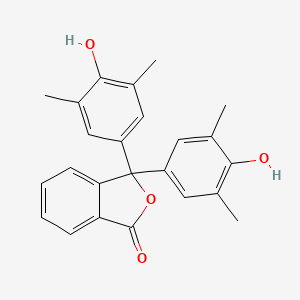

![4-methyl-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile](/img/structure/B14015576.png)
